(D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium
Description
Pharmaceutical Synonyms
| Name | Context |
|---|---|
| Calcium glucoheptonate | INN (International Nonproprietary Name) |
| Calcium gluceptate | USP (United States Pharmacopeia) |
| Calcii glucoheptonas | Latin Pharmacopeia |
| Glucoheptonato calcico | Spanish regulatory documents |
Industrial and Chemical Synonyms
| Name | Application Context |
|---|---|
| Calcium α-D-heptagluconate | Chemical synthesis protocols |
| D-Glycero-D-gluco-heptonic acid calcium salt | Analytical reagent standards |
| Calcium bis[(2ξ)-D-glycero-D-ido-heptonate] | Stereochemical research literature |
The term Calcium Stanley appears in historical pharmaceutical contexts, though it is now largely obsolete. In industrial settings, the compound is often labeled by its empirical formula (C₁₄H₂₆CaO₁₆ ) or molecular weight (490.42 g/mol ) for precision in stoichiometric calculations.
Properties
CAS No. |
95873-61-3 |
|---|---|
Molecular Formula |
C13H24CaO15 |
Molecular Weight |
460.40 g/mol |
IUPAC Name |
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C7H14O8.C6H12O7.Ca/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4+,5-,6-;2-,3-,4+,5-;/m11./s1 |
InChI Key |
DDYVHXDTXYNJGW-GUQWIMKMSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium typically involves the reaction of calcium carbonate or calcium hydroxide with D-gluconic acid and D-glycero-D-gulo-heptonic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure complete complexation of the calcium ions with the ligands .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pH, and concentration to achieve high yields and purity. The final product is usually obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium can undergo oxidation reactions, particularly at the hydroxyl groups of the gluconate and heptonate ligands.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the calcium ion is replaced by other metal ions, forming new complexes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts such as magnesium chloride, zinc sulfate.
Major Products:
Oxidation: Oxidized derivatives of gluconate and heptonate.
Reduction: Reduced forms of the ligands.
Substitution: New metal complexes with different properties.
Scientific Research Applications
Nutritional Supplementation
Calcium Supplementation
Calcium glucoheptonate is primarily used as a dietary supplement to treat and prevent hypocalcemia. It serves as a source of calcium, which is essential for maintaining bone density and overall metabolic functions. The compound is particularly beneficial for individuals with dietary deficiencies or increased calcium requirements due to conditions such as osteoporosis or during pregnancy .
Pharmaceutical Applications
Mechanism of Action
The compound acts by replenishing calcium levels in the body, which is crucial for various physiological processes including muscle contraction, nerve transmission, and blood coagulation. Calcium glucoheptonate is often used in combination with other calcium salts to enhance therapeutic efficacy .
Clinical Uses
- Treatment of Hypocalcemia: It is indicated for conditions leading to low calcium levels, such as vitamin D deficiency or parathyroid disorders.
- Support during Exchange Transfusions: The compound helps prevent hypocalcemia during procedures that may deplete calcium levels .
Research Applications
Biochemical Studies
Calcium glucoheptonate has been utilized in biochemical research to study calcium's role in cellular processes. Its ability to modulate calcium levels makes it a valuable tool in experiments investigating cellular signaling pathways and metabolic reactions.
Metabolic Research
Recent studies have highlighted the impact of calcium on metabolic pathways, particularly in the context of obesity and insulin resistance. Research indicates that calcium supplementation may influence lipid metabolism and energy expenditure .
Agricultural Applications
Fertilizer Component
In agriculture, calcium glucoheptonate can be used as an additive in fertilizers. It aids in improving soil quality by enhancing nutrient availability and promoting plant growth .
Safety and Toxicity
Toxicological Assessment
Research indicates that (D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium is generally regarded as safe when used appropriately. However, excessive intake can lead to hypercalcemia, necessitating careful dosage management .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Benefit |
|---|---|---|
| Nutritional Supplement | Calcium source for hypocalcemia treatment | Replenishes essential calcium levels |
| Pharmaceutical | Treatment for vitamin D deficiency | Supports normal physiological functions |
| Research | Biochemical studies on cellular processes | Investigates role of calcium in signaling pathways |
| Agricultural | Fertilizer additive | Improves soil quality and nutrient availability |
| Safety | Toxicological assessments | Generally safe; risk of hypercalcemia with excessive use |
Case Studies
- Hypocalcemia Treatment in Neonates : A clinical study demonstrated the effectiveness of calcium glucoheptonate in treating neonatal tetany caused by hypocalcemia. Patients showed significant improvement in serum calcium levels post-treatment .
- Calcium’s Role in Metabolism : Research conducted on obese mice indicated that supplementation with calcium glucoheptonate improved metabolic dysregulations associated with obesity by enhancing lipid metabolism pathways .
- Agricultural Trials : Field studies have shown that the addition of calcium glucoheptonate to soil improves crop yield and nutrient uptake, affirming its utility as a fertilizer component .
Mechanism of Action
The mechanism of action of (D-Gluconato-O1)(D-glycero-D-gulo-heptonato-O1)calcium primarily involves the release of calcium ions in solution. These calcium ions can interact with various molecular targets, including enzymes, ion channels, and structural proteins. The gluconate and heptonate ligands help stabilize the calcium ions, enhancing their bioavailability and effectiveness in biological systems .
Comparison with Similar Compounds
(a) Calcium Complex
- Role : Likely used in calcium supplementation due to high bioavailability of gluconate ligands, which enhance mineral absorption .
- Stereochemical Specificity : The D-glycero-D-gulo configuration distinguishes it from isomers like D-glycero-D-ido-heptonato (), which may alter solubility or receptor binding.
(b) Zinc Gluconate
(c) Magnesium Complex
- Applications : Utilized as a catalyst in fine chemical synthesis and as a pharmaceutical intermediate .
- Structural Note: The D-gluco configuration in the heptonate ligand (vs.
Research Findings and Stability
- Calcium Complex: Limited direct studies, but related calcium gluconate derivatives are known for thermal stability up to 150°C and pH-dependent solubility .
- Zinc Gluconate : Exhibits superior stability in aqueous solutions compared to zinc chloride, with minimal hydrolysis .
- Magnesium Complex : Demonstrated efficacy in asymmetric catalysis due to its chiral ligands, though its hygroscopicity requires stringent storage conditions .
Critical Analysis and Gaps
- Stereochemical Impact : The D-gulo vs. D-gluco configurations in heptonate ligands (e.g., vs. 3) warrant further study to clarify their effects on bioactivity .
- Toxicity Data : Safety profiles for the calcium complex are inferred from related gluconates; dedicated toxicological studies are needed.
- Industrial Relevance : Magnesium and zinc analogs dominate industrial applications, whereas the calcium variant remains underutilized outside niche biomedical contexts .
Q & A
Q. How can researchers structure a literature review to identify gaps in mechanistic studies of this complex?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
